Acetic acid;2-(2-phenoxyethoxy)ethanol
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Overview
Description
Acetic acid;2-(2-phenoxyethoxy)ethanol is a compound that belongs to the class of aromatic glycol ethers. It is a colorless, transparent, and viscous liquid that is nearly odorless. This compound is known for its antimicrobial properties and is an excellent solvent for various organic substances due to its low volatility and odorless nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(2-phenoxyethoxy)ethanol can be achieved through the reaction of phenoxyethanol with ethylene oxide. This reaction typically requires an acid or base catalyst to proceed efficiently. The reaction conditions often involve moderate temperatures and pressures to ensure optimal yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous reaction of phenoxyethanol with ethylene oxide in the presence of a catalyst. The process is carried out in a reactor where the reactants are mixed and heated to the desired temperature. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-(2-phenoxyethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Alkyl halides and tosylates.
Scientific Research Applications
Acetic acid;2-(2-phenoxyethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and chemical intermediate in various organic synthesis reactions.
Biology: Its antimicrobial properties make it useful in biological studies and applications.
Medicine: It is explored for its potential use in pharmaceutical formulations due to its solvent properties.
Industry: It is used in the production of coatings, adhesives, and other industrial products
Mechanism of Action
The mechanism of action of acetic acid;2-(2-phenoxyethoxy)ethanol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death. This antimicrobial effect is primarily due to its ability to penetrate and disrupt the lipid bilayer of microbial cells .
Comparison with Similar Compounds
Similar Compounds
Phenoxyethanol: A similar compound with antimicrobial properties and used as a preservative in cosmetics and pharmaceuticals.
Diethylene glycol phenylether: Another glycol ether with similar solvent properties but different applications.
Uniqueness
Acetic acid;2-(2-phenoxyethoxy)ethanol is unique due to its combination of antimicrobial properties and excellent solvent capabilities, making it versatile for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
91598-96-8 |
---|---|
Molecular Formula |
C12H18O5 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
acetic acid;2-(2-phenoxyethoxy)ethanol |
InChI |
InChI=1S/C10H14O3.C2H4O2/c11-6-7-12-8-9-13-10-4-2-1-3-5-10;1-2(3)4/h1-5,11H,6-9H2;1H3,(H,3,4) |
InChI Key |
VIZHCIYHPDWBPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)OCCOCCO |
Origin of Product |
United States |
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